molecular formula C9H7NO2 B1203585 Quinoline-3,4-diol

Quinoline-3,4-diol

Cat. No. B1203585
M. Wt: 161.16 g/mol
InChI Key: BHTNYVRPYQQOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-3,4-diol is a dihydroxyquinoline. It is a tautomer of a 3-hydroxyquinolin-4(1H)-one.

Scientific Research Applications

Green Synthesis of Quinoline

Quinoline and its derivatives, including Quinoline-3,4-diol, are known for their vast biological activities like anticancer, antimalarial, and antimicrobial properties. Recent trends focus on the green synthesis of quinoline scaffolds, aiming for environmentally friendly methods that avoid harsh conditions and hazardous chemicals typically used in conventional synthesis. This approach is crucial for sustainable development and aligns with the principles of green chemistry (Nainwal et al., 2019).

Therapeutic Potential in Cancer and Infectious Diseases

Quinoline derivatives, including Quinoline-3,4-diol, have demonstrated a broad spectrum of therapeutic activities. They are integral in treating various ailments, especially cancer and malaria. Moreover, these compounds exhibit antimicrobial, anti-inflammatory, and antidiabetic activities, with several derivatives currently under clinical investigation for potentially life-threatening diseases (Hussaini, 2016).

Application as Corrosion Inhibitors

Quinoline derivatives, including Quinoline-3,4-diol, are extensively used as anticorrosive materials. Their high electron density allows them to effectively adsorb onto metallic surfaces and form stable chelating complexes, preventing corrosion. This application is particularly valuable in industries where metal longevity is critical (Verma et al., 2020).

Advancements in Chemistry and Therapeutic Potential

Quinoline and its functionalized derivatives have garnered attention in medicinal chemistry due to their wide range of bioactivity. Advances in synthetic approaches and an understanding of their pharmacological applications continue to unlock their potential for future drug development. Their recent in vivo and in vitro screenings shed light on their extensive efficacies, paving the way for novel drug discoveries (Ajani et al., 2022).

properties

IUPAC Name

3-hydroxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTNYVRPYQQOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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